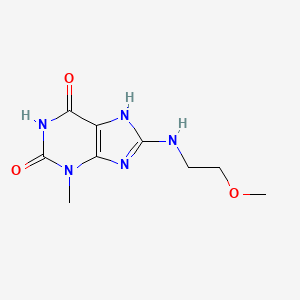

![molecular formula C10H10N2O5 B2819809 4-[(2-Nitrophenyl)amino]-4-oxobutanoic acid CAS No. 25589-42-8](/img/structure/B2819809.png)

4-[(2-Nitrophenyl)amino]-4-oxobutanoic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

科学的研究の応用

Vibrational Spectroscopy and Supramolecular Studies

4-[(2-Nitrophenyl)amino]-4-oxobutanoic acid has been studied in the context of vibrational spectroscopy and supramolecular chemistry. For instance, Fernandes et al. (2017) examined the crystal structure of a chloramphenicol derivative (CPS), which includes this compound. They used single-crystal X-ray diffraction and vibrational spectroscopy (Raman and infrared) to understand the homomeric synthons in the compound, emphasizing the role of non-conventional hydrogen bonds like CH⋯O, CH⋯π, and π-π stacking (Fernandes et al., 2017).

Structural and Electronic Studies

The compound has been a subject of molecular docking, vibrational, structural, electronic, and optical studies. Vanasundari et al. (2018) conducted a comparative study of different dichlorophenyl amino derivatives, including this compound. Their research included vibrational band assignments, stability analysis using natural bond orbital (NBO) analysis, and examination of noncovalent interactions like hydrogen bonding and Van der Waals interactions. They also explored the biological activities of these compounds, particularly their potential inhibition of Placenta growth factor (PIGF-1) (Vanasundari et al., 2018).

Synthesis and Characterization in Material Science

In material science, the compound has been used in the synthesis of novel surfactants. Chen et al. (2013) synthesized a new surfactant containing a benzene ring and this compound. They characterized the surfactant using various techniques like FTIR, NMR, and HRMS, and studied its properties including large-diameter premicellar aggregation (Chen et al., 2013).

Applications in Biochemistry

In the field of biochemistry, the compound has been investigated for its potential as an electron spin resonance probe and fluorescence quencher. Toniolo et al. (1998) discussed the use of a related nitroxide spin-labeled amino acid, which shows effectiveness as a β-turn and 310/α-helix inducer in peptides (Toniolo et al., 1998).

Novel Synthesis Methods

The compound has been a key component in the synthesis of various derivatives. For example, Buss et al. (1997) described the synthetic sequence for producing a difluoro-meta-chlorambucil derivative, involving 4-(3′-nitrophenyl)-4-oxobutanoic acid (Buss et al., 1997).

Pharmaceutical Research

In pharmaceutical research, the compound has been explored for its interaction with other chemicals and potential in drug synthesis. Mizdrak et al. (2007) identified novel metabolites in human lenses, including derivatives of this compound, which could play a role as UV filters (Mizdrak et al., 2007).

作用機序

Target of Action

It’s worth noting that similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors , suggesting a potential for diverse biological interactions.

Mode of Action

It’s known that similar compounds, such as chymotrypsin, operate through a mechanism known as the ping-pong mechanism . In this mechanism, the enzyme first forms a covalent bond with the target substrate, displacing the more stable moiety into solution. This enzyme-substrate complex is called the enzyme intermediate. The intermediate then reacts with water, which displaces the remaining part of the initial substrate and reforms the initial enzyme .

Biochemical Pathways

Similar compounds, such as indole derivatives, have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . These activities suggest that the compound may interact with a variety of biochemical pathways.

Result of Action

Similar compounds, such as indole derivatives, have been found to possess various biological activities , suggesting that the compound may have diverse molecular and cellular effects.

Action Environment

It’s known that environmental factors can significantly influence the action of similar compounds . For instance, the protolytic properties of 2,4-DNP-amino acids in micellar solutions of sodium dodecyl sulfate were examined, and the acidity of the medium and light were found to influence the stability of the derivatives in micellar solutions .

特性

IUPAC Name |

4-(2-nitroanilino)-4-oxobutanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O5/c13-9(5-6-10(14)15)11-7-3-1-2-4-8(7)12(16)17/h1-4H,5-6H2,(H,11,13)(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHNBCVAABWTEBE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)NC(=O)CCC(=O)O)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

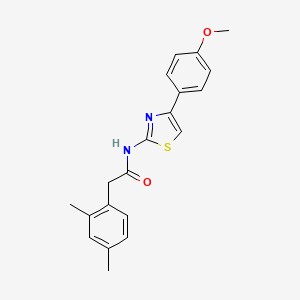

![2-[4-(4-ethoxyphenyl)-3-oxopyrazin-2-yl]sulfanyl-N-[(4-methylphenyl)methyl]acetamide](/img/structure/B2819726.png)

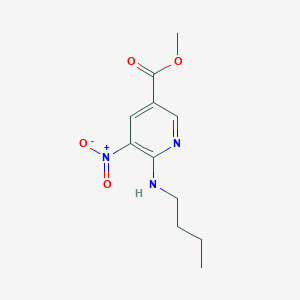

![6-[(3-Nitrophenyl)methylsulfanyl]-3-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2819727.png)

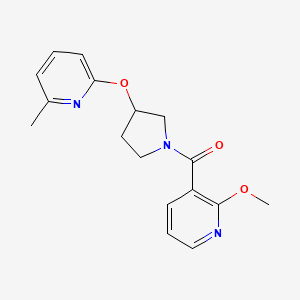

![2-(2-(3,4-dimethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)-N-(m-tolyl)acetamide](/img/structure/B2819736.png)

![1-[4-(3-Propan-2-ylpiperidine-1-carbonyl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2819740.png)

![ethyl 1-[3-(2-hydroxy-5-oxo-4,5-dihydro-3H-1,4-benzodiazepin-3-yl)propanoyl]piperidine-3-carboxylate](/img/structure/B2819741.png)

![(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)(furan-3-yl)methanone](/img/structure/B2819744.png)

![2-chloro-1-dibenzo[b,f][1,4]oxazepin-10(11H)-yl-1-ethanone](/img/structure/B2819745.png)

![3-Hydroxy-3-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]cyclobutane-1-carboxylic acid](/img/structure/B2819746.png)

![3-Methyl-2-[1-(pyridin-3-yl)ethoxy]pyridine](/img/structure/B2819747.png)